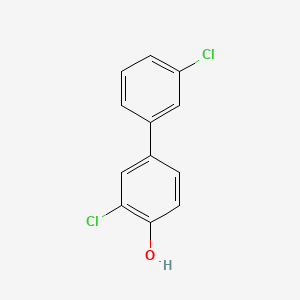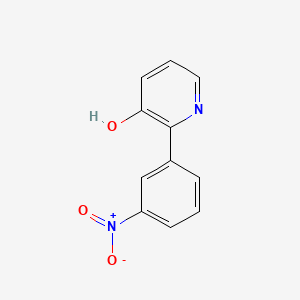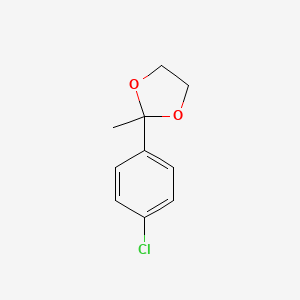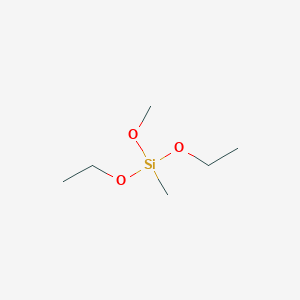
poly(diethoxysiloxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(diethoxysiloxane) is a polymeric organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and ethers. This compound is known for its ability to react with water, leading to the formation of silicon dioxide and ethanol .
Mechanism of Action
Target of Action
Diethoxy-methoxy-methylsilane, also known as Polydiethoxysiloxane, is a type of organosilicon compoundIt is primarily used in the production of silicon-based polymers and in various industrial processes .
Mode of Action
The compound interacts with its targets through chemical reactions, particularly hydrolysis and condensation, leading to the formation of siloxane bonds. These reactions result in the creation of silicon-based polymers, which have a wide range of applications due to their unique properties such as thermal stability, flexibility, and resistance to water and chemicals .
Biochemical Pathways
These polymers can interact with various biological and chemical systems, potentially affecting multiple pathways .
Result of Action
The primary result of diethoxy-methoxy-methylsilane’s action is the formation of silicon-based polymers. These polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medical devices, cosmetics, and insulation materials .
Action Environment
The action of diethoxy-methoxy-methylsilane can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis and condensation reactions involving this compound. Additionally, temperature and pH can also affect the rate and extent of these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(diethoxysiloxane) is typically synthesized through the hydrolytic polycondensation of tetraethyl orthosilicate. The reaction is catalyzed by acids, such as hydrochloric acid, under controlled conditions. The process involves the gradual addition of water to tetraethyl orthosilicate, leading to the formation of poly(diethoxysiloxane) and ethanol as a byproduct .
Industrial Production Methods: In industrial settings, the production of poly(diethoxysiloxane) involves the use of large-scale reactors where tetraethyl orthosilicate is subjected to controlled hydrolysis. The reaction conditions, including temperature and pH, are carefully monitored to ensure the consistent quality of the polymer. The resulting product is then purified and concentrated for various applications .
Chemical Reactions Analysis
Types of Reactions: Poly(diethoxysiloxane) undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicon dioxide and ethanol.
Condensation: Can undergo further polycondensation to form higher molecular weight polysiloxanes.
Substitution: Reacts with various organic and inorganic reagents to introduce functional groups onto the silicon atoms
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by acids like hydrochloric acid.
Condensation: Catalyzed by acids or bases, depending on the desired product.
Substitution: Various organic reagents, such as alkyl halides, under mild conditions
Major Products Formed:
Silicon Dioxide: Formed during hydrolysis.
Higher Molecular Weight Polysiloxanes: Formed during condensation reactions.
Functionalized Polysiloxanes: Formed during substitution reactions
Scientific Research Applications
Poly(diethoxysiloxane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials and as a reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible coatings and materials for biomedical devices.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility and stability.
Industry: Applied in the production of adhesives, sealants, and coatings, as well as in the manufacture of electronic components and optical devices
Comparison with Similar Compounds
Polydimethylsiloxane: Known for its use in medical devices and as a lubricant.
Polymethylhydrosiloxane: Used in the production of silicone rubbers and as a crosslinking agent
Poly(diethoxysiloxane) stands out due to its versatility and wide range of applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
diethoxy-methoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-8-10(4,7-3)9-6-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVODZCTKMTLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68412-37-3 |
Source


|
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

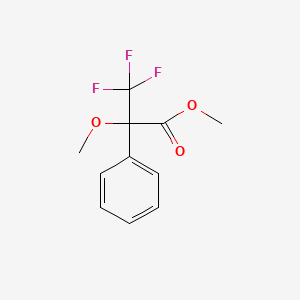
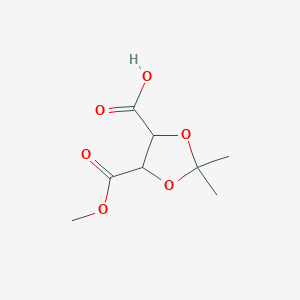
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
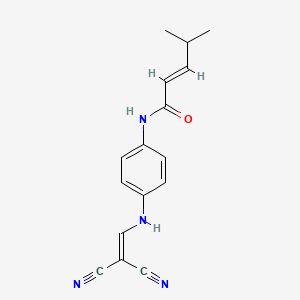
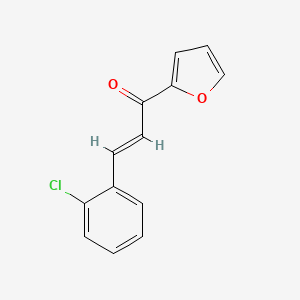

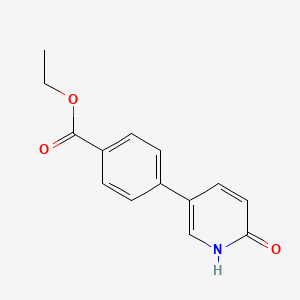

![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)
